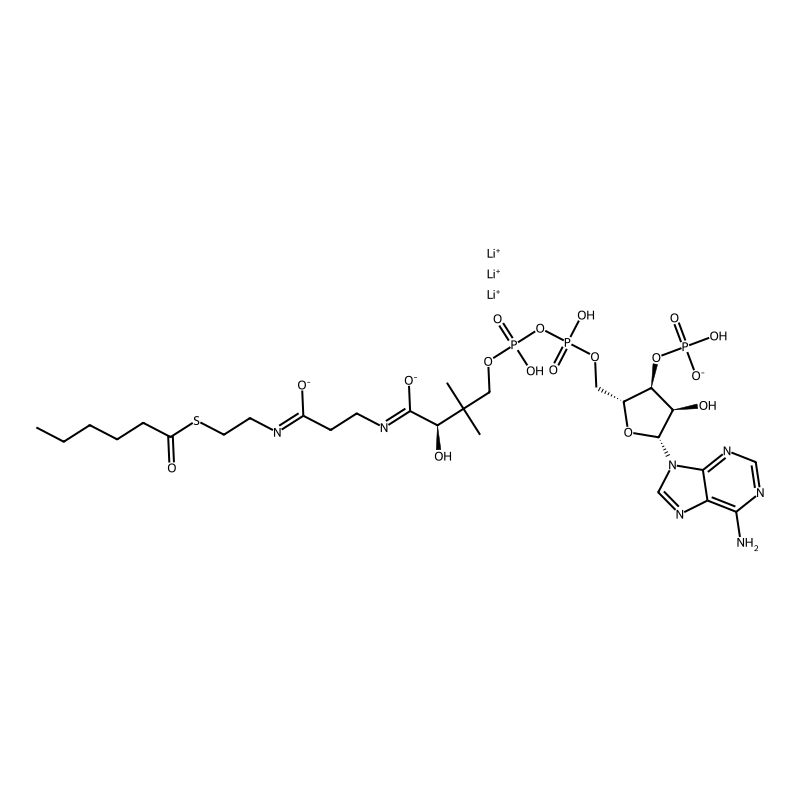Lithium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(((((((R)-4-((3-((2-(hexanoylthio)ethyl)amino)-3-oxopropyl)amino)-3-hydroxy-2,2-dimethyl-4-oxobutoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-hydroxytetrahydrofuran-3-yl hydrogen phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
The compound Lithium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(((((((R)-4-((3-((2-(hexanoylthio)ethyl)amino)-3-oxopropyl)amino)-3-hydroxy-2,2-dimethyl-4-oxobutoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-hydroxytetrahydrofuran-3-yl hydrogen phosphate is a complex organic molecule that incorporates lithium within its structure. This compound is notable for its intricate arrangement of functional groups, including amino, hydroxyl, and phosphate moieties, which contribute to its potential biological activity and applications in medicinal chemistry.
Lithium compounds are known for their reactivity. For instance, lithium reacts with water to form lithium hydroxide and hydrogen gas:
Additionally, lithium can react with acids such as sulfuric acid to produce lithium ions and hydrogen gas:
These reactions highlight lithium's role as a reactive metal that can participate in various chemical transformations relevant to synthetic and analytical chemistry
The synthesis of this complex compound may involve multiple steps typical of organic synthesis, including: Detailed methodologies would require specific experimental protocols that are not available in the current literature.
Interaction studies could focus on how this compound interacts with biological macromolecules such as proteins or nucleic acids. Potential areas of investigation include:
- Binding affinity with enzymes involved in nucleotide metabolism.
- Effects on cellular signaling pathways influenced by lithium ions.
Such studies would provide insights into the therapeutic potential and mechanism of action of this complex compound.
Several compounds share structural or functional similarities with Lithium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-2-(((((((R)-4-((3-((2-(hexanoylthio)ethyl)amino)-3-oxopropyl)amino)-3-hydroxy-2,2-dimethyl-4-oxobutoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-hydroxytetrahydrofuran-3-yl hydrogen phosphate. Notable examples include:
- Lithium carbonate: Used in mood stabilization; simpler than the target compound but shares lithium's therapeutic properties.
- Adenosine triphosphate (ATP): A purine nucleotide crucial for energy transfer; structurally related due to the purine base.
- Lithium orotate: A salt form of lithium used in alternative medicine; demonstrates similar biological activity.








